

# **Acrivastine: A Comprehensive Technical Guide**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of the Second-Generation Histamine H1 Receptor Antagonist

### **Abstract**

Acrivastine, with the molecular formula C22H24N2O2, is a potent and selective second-generation histamine H1 receptor antagonist.[1] Its non-sedating properties and rapid onset of action make it a valuable therapeutic agent for the symptomatic relief of allergic conditions such as seasonal allergic rhinitis and urticaria.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of Acrivastine, its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for key assays and a schematic of its signaling pathway are presented to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

# **Chemical and Physical Properties**

**Acrivastine** is a white to beige crystalline powder.[3] Its fundamental chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                    | Reference         |
|-------------------|----------------------------------------------------------------------------------------------------------|-------------------|
| Molecular Formula | C22H24N2O2                                                                                               | [4]               |
| Molecular Weight  | 348.44 g/mol                                                                                             | [5]               |
| IUPAC Name        | (E)-3-{6-[(E)-1-(4-<br>methylphenyl)-3-pyrrolidin-1-<br>ylprop-1-enyl]pyridin-2-yl}prop-<br>2-enoic acid | [4]               |
| Canonical SMILES  | CC1=CC=C(C=C1)/C(=C/CN2<br>CCCC2)/C3=CC=CC(=N3)/C=<br>C/C(=O)O                                           | [4]               |
| CAS Number        | 87848-99-5                                                                                               | [4]               |
| Melting Point     | 222 °C (decomposes)                                                                                      | [No source found] |
| Solubility        | Soluble in DMSO                                                                                          | [No source found] |
| рКа               | Not available                                                                                            |                   |
| LogP              | Not available                                                                                            | _                 |

### **Mechanism of Action**

**Acrivastine** is a competitive antagonist of the histamine H1 receptor.[6] By binding to the H1 receptor, it blocks the action of endogenous histamine, thereby preventing the cascade of events that lead to allergic symptoms. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling pathway through the Gq alpha subunit.[6]

## **Histamine H1 Receptor Signaling Pathway**

The binding of histamine to the H1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in



intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, including proteins involved in the activation of the transcription factor NF-κB. NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, leading to the characteristic symptoms of an allergic reaction. **Acrivastine**, by blocking the initial binding of histamine, inhibits this entire signaling cascade.[6]



Click to download full resolution via product page

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by Acrivastine.

# **Pharmacokinetics and Pharmacodynamics**

The pharmacokinetic and pharmacodynamic properties of **Acrivastine** contribute to its clinical profile as a rapid-acting, non-sedating antihistamine.

### **Pharmacokinetic Parameters**



| Parameter                                | Value                        | Reference |
|------------------------------------------|------------------------------|-----------|
| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours                   | [1]       |
| Peak Plasma Concentration (Cmax)         | ~140 ng/mL (after 8 mg dose) | [1]       |
| Plasma Half-life (t1/2)                  | ~1.6 hours                   | [1]       |
| Protein Binding                          | ~50% (primarily to albumin)  | [1][4]    |
| Bioavailability                          | ~40%                         | [7][8]    |
| Metabolism                               | Primarily excreted unchanged | [7]       |
| Excretion                                | Primarily renal              | [1][4]    |

## **Pharmacodynamics**

The onset of action of **Acrivastine**, as measured by the inhibition of histamine-induced wheals and flares, is observed within 15-30 minutes of oral administration.[1] Peak effects are seen at approximately 2 hours, with significant activity persisting for up to 8 hours.[1]

# **Experimental Protocols**

This section provides an overview of the methodologies for key experiments used to characterize **Acrivastine**.

## **Histamine H1 Receptor Binding Assay (In Vitro)**

This assay determines the binding affinity of **Acrivastine** to the histamine H1 receptor.

- Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of **Acrivastine** for the H1 receptor.
- Principle: A radioligand binding assay is performed using a known high-affinity radiolabeled ligand for the H1 receptor (e.g., [3H]-pyrilamine). The ability of increasing concentrations of unlabeled **Acrivastine** to displace the radioligand from the receptor is measured.



#### Materials:

- Cell membranes expressing the human histamine H1 receptor.
- [3H]-pyrilamine (radioligand).
- Acrivastine (test compound).
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation cocktail.
- Liquid scintillation counter.
- Glass fiber filters.

#### Procedure:

- Prepare a series of dilutions of Acrivastine.
- In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]pyrilamine and varying concentrations of **Acrivastine**.
- Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled H1 antagonist).
- Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold incubation buffer.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:

## Foundational & Exploratory





- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the Acrivastine concentration.
- Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
- Expected Results: Acrivastine exhibits a high affinity for the histamine H1 receptor, with a reported IC50 of approximately 7.16 nM.[9]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mhraproductsproduction.blob.core.windows.net [mhraproductsproduction.blob.core.windows.net]
- 2. Acrivastine. A review of its pharmacological properties and therapeutic efficacy in allergic rhinitis, urticaria and related disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acrivastine in seasonal allergic rhinitis: two randomized crossover studies to evaluate efficacy and safety PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acrivastine | C22H24N2O2 | CID 5284514 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acrivastine Wikipedia [en.wikipedia.org]
- 6. SMPDB [smpdb.ca]
- 7. What is the mechanism of Acrivastine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. acrivastine [drugcentral.org]
- To cite this document: BenchChem. [Acrivastine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664353#acrivastine-molecular-formula-c22h24n2o2]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com